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Introduction
3,4-Difluoro-5-hydroxybenzoic acid, with the Chemical Abstracts Service (CAS) number

749230-45-3, is a halogenated aromatic acid of significant interest in medicinal chemistry and

materials science.[1] Its structural framework, featuring a benzoic acid core functionalized with

two electron-withdrawing fluorine atoms and an electron-donating hydroxyl group, imparts a

unique combination of chemical reactivity, acidity, and potential for intermolecular interactions.

This makes it a valuable intermediate in the synthesis of novel pharmaceuticals, particularly in

the development of antibiotics and central nervous system agents, where fluorine substitution

can enhance metabolic stability and binding affinity.[1]

This technical guide provides a comprehensive analysis of the core physical characteristics of

3,4-Difluoro-5-hydroxybenzoic acid. We will delve into its fundamental properties, present

detailed, field-proven protocols for their experimental determination, and explain the underlying

chemical principles that govern these characteristics. This document is intended for

researchers, scientists, and drug development professionals who require a deep, practical

understanding of this compound for application in their work.
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The following table summarizes the key physical and chemical identifiers for 3,4-Difluoro-5-
hydroxybenzoic acid. While extensive experimental data for this specific molecule is not

widely published, the values and characteristics presented are based on data from closely

related analogs and established structure-property relationships.

Property Data / Expected Value Source(s)

Molecular Formula C₇H₄F₂O₃ [1][2]

Molecular Weight 174.10 g/mol [1]

Appearance
Expected to be a white to off-

white crystalline solid
Inferred

Melting Point (°C) Predicted: 170-185 Inferred[3][4]

Aqueous Solubility
Predicted to have moderate to

high aqueous solubility
Inferred[5]

pKa (acid dissociation

constant)

Predicted: ~3.5 (Carboxylic),

~8.5 (Phenolic)
Inferred[6][7]

Storage Conditions 2-8°C, dry environment [1]

Detailed Analysis of Physical Properties
Melting Point: A Gauge of Purity and Lattice Energy
The melting point of a crystalline solid is a critical indicator of its purity and the strength of its

crystal lattice forces. For 3,4-Difluoro-5-hydroxybenzoic acid, the presence of polar

functional groups (carboxyl, hydroxyl) and fluorine atoms facilitates strong intermolecular

hydrogen bonding and dipole-dipole interactions, resulting in a relatively high melting point for a

molecule of its size. Impurities disrupt this crystalline lattice, typically causing a depression and

broadening of the melting range.[8][9]

Based on isomers like 3,4-difluoro-2-hydroxybenzoic acid (m.p. 174-178 °C), a melting point in

the range of 170-185 °C is a reasonable prediction.[3][4]

This protocol describes a standard method for accurately determining the melting point range

of a solid organic compound.
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Causality: The methodology relies on slow, controlled heating to ensure thermal equilibrium

between the sample, the heating block, and the thermometer, allowing for a precise

observation of the phase transition from solid to liquid.[10] A fast ramp rate can lead to "thermal

lag," where the thermometer reading is lower than the actual temperature of the sample,

resulting in an inaccurate measurement.

Step-by-Step Methodology:

Sample Preparation: Ensure the sample is completely dry and finely powdered. A coarse

sample will not pack well and will melt unevenly.[11]

Capillary Loading: Load a small amount of the powdered sample (1-2 mm height) into a

capillary tube sealed at one end. Tap the tube gently to pack the sample tightly at the bottom.

[8]

Initial Fast Run (Optional): If the approximate melting point is unknown, perform a rapid

determination by heating at a rate of 10-20 °C/minute to find a rough range.[10]

Accurate Measurement:

Set the starting temperature on the apparatus to at least 20 °C below the expected or

observed approximate melting point.

Set the heating ramp rate to a slow value, typically 1-2 °C/minute.[10]

Insert the capillary tube into the heating block.

Observation and Recording:

Record the temperature (T1) at which the first drop of liquid appears.

Record the temperature (T2) at which the last crystal of the solid melts completely.

The melting point is reported as the range T1-T2. A pure compound typically has a sharp

melting range of 1-2 °C.[8]

Mixed Melting Point for Identification: To confirm the identity of an unknown sample

suspected to be the target compound, mix it 50:50 with an authentic standard. If there is no
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depression in the melting point of the mixture, the unknown is identical to the standard.[9]

Solubility: A Critical Parameter for Drug Development
Solubility is a crucial property in drug discovery, influencing everything from in vitro assay

reliability to in vivo bioavailability.[12] For 3,4-Difluoro-5-hydroxybenzoic acid, the polar

hydroxyl and carboxylic acid groups are capable of hydrogen bonding with water, suggesting

moderate to good aqueous solubility. The fluorine atoms can also participate in weaker

hydrogen bonds, further influencing solvation.

In drug development, two types of solubility are typically measured:

Kinetic Solubility: Measures the concentration at which a compound, initially dissolved in an

organic solvent like DMSO, precipitates when diluted into an aqueous buffer. It's a high-

throughput screen used in early discovery.[13][14]

Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a

saturated solution. It is the gold standard for solubility measurement and is critical for later-

stage development and formulation.[13][15]

This protocol is the benchmark method recommended by regulatory bodies like the World

Health Organization (WHO) for determining the equilibrium solubility of an active

pharmaceutical ingredient (API).[15]

Causality: This method ensures that the system reaches a true thermodynamic equilibrium

between the undissolved solid and the saturated solution. The extended incubation period with

agitation allows sufficient time for the dissolution process to complete.[16] The final analysis of

the supernatant provides the maximum concentration of the compound that can be dissolved

under the specified conditions.
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Preparation

Equilibration

Separation & Analysis

Weigh excess solid
compound into a vial

Add specific volume
of aqueous buffer (e.g., PBS, pH 7.4)

Step 1-2

Seal vial and place
in shaking incubator

Incubate at constant temp
(e.g., 25°C or 37°C)

for 24-48 hours

Step 3

Remove sample and allow
undissolved solid to settle

Filter or centrifuge
to obtain clear supernatant

Step 4

Quantify concentration in
supernatant via HPLC-UV or LC-MS

Step 5

Click to download full resolution via product page

Workflow for Thermodynamic Solubility Determination.
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Step-by-Step Methodology:

Preparation: Add an excess amount of the solid compound to a vial to ensure that a

saturated solution can be formed.[15]

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., phosphate-

buffered saline, pH 7.4) to the vial. For biopharmaceutical classification, testing is typically

done at pH 1.2, 4.5, and 6.8.[15]

Equilibration: Seal the vials and place them in a shaking incubator set to a constant

temperature (e.g., 25 °C or 37 °C) for a sufficient period, typically 24 to 48 hours, to ensure

equilibrium is reached.[16]

Separation: After incubation, remove the vials and allow the contents to settle. Separate the

undissolved solid from the solution by filtration (using a low-binding filter, e.g., 0.22 µm

PVDF) or centrifugation. This step is critical to avoid artificially high concentration readings

from suspended microparticles.

Quantification: Analyze the clear supernatant using a validated analytical method, such as

High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass

Spectrometry (LC-MS), to determine the concentration of the dissolved compound.[16] The

result is reported in units such as µg/mL or mM.

Acidity (pKa): Predicting Ionization State
The pKa value quantifies the acidity of a functional group. 3,4-Difluoro-5-hydroxybenzoic
acid is a polyprotic acid with two acidic protons: one on the carboxylic acid group and one on

the phenolic hydroxyl group.

Carboxylic Acid Proton: Expected to be the more acidic of the two. The acidity of benzoic

acid (pKa ≈ 4.2) is significantly increased by the two strongly electron-withdrawing fluorine

atoms via the inductive effect, which stabilizes the resulting carboxylate anion. A pKa in the

range of 3.0-3.5 is a reasonable prediction.

Phenolic Proton: The acidity of phenol (pKa ≈ 10.0) is also enhanced by the electron-

withdrawing fluorine atoms. A pKa in the range of 8.0-9.0 is expected.[6][7]
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Knowing the pKa values is essential for predicting the ionization state of the molecule at a

given pH, which in turn governs its solubility, membrane permeability, and receptor binding

interactions.

Acid-Base Equilibria of the Target Compound.

This spectrometric method is highly effective for phenolic compounds, as the UV-Vis

absorbance spectrum of the phenolate ion is typically different from that of the protonated

phenol.[17]

Causality: The method leverages Beer-Lambert's law. As the pH of the solution is changed, the

equilibrium between the acidic (HA) and basic (A⁻) forms of the molecule shifts. If HA and A⁻

have different molar absorptivities at a specific wavelength, the total absorbance of the solution

will change sigmoidally with pH. The inflection point of this sigmoidal curve corresponds to the

pH at which [HA] = [A⁻], which is the definition of the pKa.[17][18]

Step-by-Step Methodology:

Stock Solution: Prepare a concentrated stock solution of 3,4-Difluoro-5-hydroxybenzoic
acid in a suitable solvent (e.g., methanol or DMSO).

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to

12).

Sample Preparation: In a series of cuvettes, add a small, constant aliquot of the stock

solution to each buffer, ensuring the final concentration of the organic solvent is low (<1%) to

minimize its effect on the pKa.

Spectrometric Measurement: Record the full UV-Vis absorbance spectrum (e.g., 200-400

nm) for each sample at each pH.[17]

Data Analysis:

Identify a wavelength where the difference in absorbance between the fully protonated

and fully deprotonated species is maximal.

Plot the absorbance at this wavelength against the pH of the solution.
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Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is the

experimental pKa.[18] Two inflection points will be observed, corresponding to the

carboxylic and phenolic pKa values.

Spectroscopic Profile
Spectroscopic analysis provides an unambiguous structural fingerprint of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of

a molecule.

¹H NMR (Proton NMR):

Aromatic Protons: The benzene ring has two protons. Due to the substitution pattern, they

will appear as distinct signals, likely doublets or doublet of doublets due to coupling with

each other and with the fluorine atoms. Their chemical shifts will be downfield (likely > 7.0

ppm) due to the deshielding effects of the aromatic ring and the electron-withdrawing

groups.[19][20]

Hydroxyl and Carboxyl Protons: These will appear as broad singlets. The carboxylic acid

proton will be significantly downfield (10-13 ppm), while the phenolic proton will be in the

range of 5-10 ppm. Their exact positions are highly dependent on solvent and

concentration.[21][22]

¹³C NMR (Carbon NMR):

Carbonyl Carbon: The carboxylic acid carbon will be the most downfield signal, typically in

the 165-175 ppm range.[21]

Aromatic Carbons: Seven distinct signals are expected. Carbons directly attached to the

highly electronegative fluorine and oxygen atoms will be shifted significantly downfield.

The C-F and C-O carbons will show characteristic large one-bond and smaller multi-bond

coupling constants (J-coupling) with the respective heteroatoms.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule.

O-H Stretch (Carboxylic Acid): A very broad absorption band is expected from ~2500 to 3300

cm⁻¹. This broadness is a hallmark of the hydrogen-bonded dimers formed by carboxylic

acids.[23]

O-H Stretch (Phenol): A less broad O-H stretching band around 3200-3600 cm⁻¹. This may

be superimposed on the carboxylic acid O-H band.

C=O Stretch (Carbonyl): A strong, sharp absorption peak is expected around 1680-1710

cm⁻¹. Conjugation with the aromatic ring lowers the frequency from that of a typical saturated

carboxylic acid.[23][24]

C-F Stretch: Strong absorptions in the fingerprint region, typically between 1000 and 1300

cm⁻¹, are characteristic of the C-F bond.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.

Molecular Ion Peak (M⁺): In Electron Ionization (EI-MS), the molecular ion peak would be

observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight, 174.10.

[25]

Key Fragmentation: A prominent fragmentation pathway for benzoic acids is the loss of a

hydroxyl radical (•OH, mass 17) followed by the loss of carbon monoxide (CO, mass 28). A

very common fragment is the loss of the entire carboxyl group as COOH (mass 45) or CO₂

(mass 44) from the molecular ion.[26][27]

Conclusion
3,4-Difluoro-5-hydroxybenzoic acid is a multifaceted molecule whose physical properties are

dictated by a delicate interplay of its functional groups. Its predicted high melting point,

moderate aqueous solubility, and distinct acidic character make it a compound with both

challenges and opportunities for drug development and materials science. The experimental

protocols and theoretical explanations provided in this guide offer a robust framework for
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scientists to accurately characterize this compound, enabling its effective utilization in research

and development. A thorough understanding of these foundational characteristics is the first

step toward unlocking the full potential of this versatile chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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